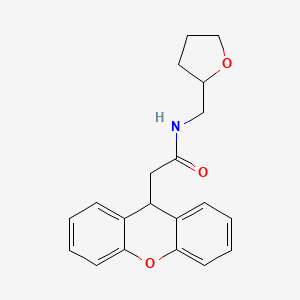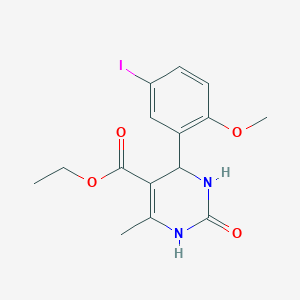![molecular formula C21H27BrN2O5 B4146899 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4146899.png)
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid is a complex organic compound that features a brominated naphthalene moiety linked to a piperazine ring via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Bromination of Naphthalene: The starting material, naphthalene, is brominated to form 1-bromo-2-naphthol.
Etherification: The brominated naphthol is then reacted with 3-chloropropanol in the presence of a base to form 3-[(1-bromo-2-naphthyl)oxy]propanol.
Piperazine Derivatization: The propanol derivative is then reacted with 4-ethylpiperazine to form the desired compound.
Oxalate Formation: Finally, the compound is converted to its oxalate salt by reaction with oxalic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid can undergo various chemical reactions:
Substitution Reactions: The bromine atom in the naphthalene ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Products include naphthoquinones.
Reduction: Products include reduced naphthalene derivatives.
Scientific Research Applications
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of novel polymers and materials.
Biological Studies: Investigated for its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets. The brominated naphthalene moiety can interact with aromatic amino acids in proteins, while the piperazine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(1-bromo-2-naphthyl)oxy]propyl}-4-methylpiperazine
- {3-[(1-bromo-2-naphthyl)oxy]propyl}isopropylamine oxalate
- {3-[(1-bromo-2-naphthyl)oxy]propyl}(3-methoxypropyl)amine oxalate
Uniqueness
1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern and the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(1-bromonaphthalen-2-yl)oxypropyl]-4-ethylpiperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN2O.C2H2O4/c1-2-21-11-13-22(14-12-21)10-5-15-23-18-9-8-16-6-3-4-7-17(16)19(18)20;3-1(4)2(5)6/h3-4,6-9H,2,5,10-15H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHPVGSHVRHZSDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCOC2=C(C3=CC=CC=C3C=C2)Br.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Ethyl-4-[4-(2-iodo-4-methylphenoxy)butyl]piperazine;oxalic acid](/img/structure/B4146835.png)
![4-allyl-3-(4-fluorophenyl)-5-[(2-methoxy-5-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4146836.png)

![METHYL N-(4-{[(OXOLAN-2-YL)METHYL]CARBAMOYL}PHENYL)CARBAMATE](/img/structure/B4146844.png)
![4-methoxy-N-{2-[(2-methylphenyl)thio]ethyl}benzamide](/img/structure/B4146847.png)
![10-methoxy-5-[(1-pyrimidin-2-yl-1H-pyrrol-2-yl)methyl]-3,4,5,6-tetrahydro-2H-1,5-benzoxazocine](/img/structure/B4146858.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-1-(2-phenylethyl)-1H-benzimidazole](/img/structure/B4146863.png)
![4-[4-[3-(4-Ethylpiperazin-1-yl)propoxy]phenyl]butan-2-one;oxalic acid](/img/structure/B4146879.png)
![2-[(4-benzyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(1-phenylethyl)acetamide](/img/structure/B4146886.png)
![5-Chloro-2-[3-(4-ethylpiperazin-1-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B4146891.png)
![2-[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4146906.png)
![2-[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4146908.png)
![3-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B4146917.png)
